(2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide
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Description
(2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide is an organic compound characterized by a furan ring and an amide functional group. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C11H13NO, with a molecular weight of 189.23 g/mol. The presence of the furan moiety and the isopropyl group contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacteria and fungi.
Compound | Microbial Target | Activity |
---|---|---|
This compound | Staphylococcus aureus | Inhibitory effect observed |
Similar furan derivatives | Escherichia coli | Moderate inhibition |
Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to cell death.
Case Study:
A study conducted on human leukemia HL-60 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. The furan ring can participate in π–π stacking interactions, while the amide group may engage in hydrogen bonding with proteins or nucleic acids.
Interaction Studies
Studies utilizing techniques such as molecular docking have suggested that this compound can bind effectively to certain enzyme active sites, potentially inhibiting their function. This interaction may lead to downstream effects on metabolic pathways relevant to disease states.
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward organic reactions such as amidation or coupling reactions between furan derivatives and isopropylamine.
Synthetic Route Example:
- Starting Materials: Furan derivative, isopropylamine.
- Reaction Conditions: Reflux in an appropriate solvent.
- Yield: High yield reported under optimized conditions.
Research Applications
The compound's unique structure makes it a valuable building block in organic synthesis and drug development. Its potential applications include:
- Pharmaceutical Development: As a lead compound for designing new antimicrobial or anticancer agents.
- Biocatalysis: Serving as a substrate in enzymatic reactions for sustainable chemical processes.
Properties
CAS No. |
22111-23-5 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H13NO2/c1-8(2)11-10(12)6-5-9-4-3-7-13-9/h3-8H,1-2H3,(H,11,12)/b6-5+ |
InChI Key |
WKNYWMYRCAUICG-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.